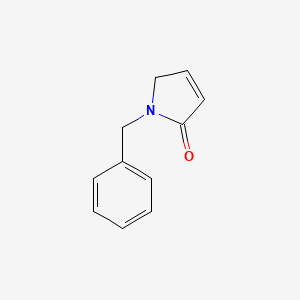

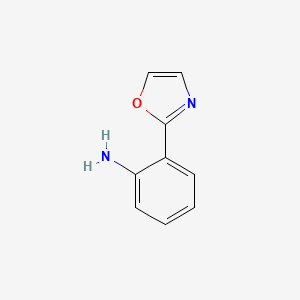

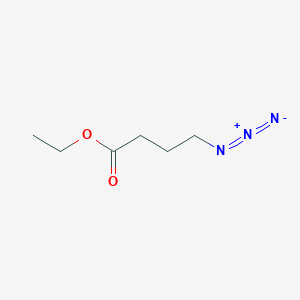

(3-氨基-2-羟基苯基)(吗啉基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Amino-2-hydroxyphenyl)(morpholino)methanone is a chemical entity that has been studied for its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that share structural motifs, such as the morpholino group and amino-phenyl components. These structural similarities allow for an indirect analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, amination, cyclization, and protection/deprotection strategies. For instance, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was achieved by condensing 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, which in turn was prepared from 2,6-difluorobenzonitrile through amination with morpholine and subsequent cyclization with hydrazine hydrate . Similarly, the preparation of 4-(4-Aminophenyl)-3-morpholinone involved a sequence of reactions starting from 4-chloronitrobenzene and proceeding through catalytic hydrogenation, protection with di-t-butyl dicarbonate, chloroacetylation, and cyclization, followed by deprotection of the tert-butyloxycarbonyl group . These methods provide a framework for the synthesis of related compounds, including the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Amino-2-hydroxyphenyl)(morpholino)methanone has been elucidated using techniques such as single crystal X-ray diffraction. This technique was used to confirm the structure of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which showed distinct molecular features that could be relevant to the biological activity . The structural analysis of such compounds is crucial for understanding their potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of morpholino compounds is influenced by the presence of functional groups that can participate in various chemical reactions. Although the papers provided do not detail specific reactions for the compound , they do suggest that the morpholino group, along with amino and phenyl groups, can be involved in reactions typical for these functionalities, such as condensation and cyclization . These reactions are essential for the synthesis and potential modification of the compound to enhance its properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 3-Amino-2-hydroxyphenyl)(morpholino)methanone can be inferred from studies on solubility and thermodynamic behavior. For example, the solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents was measured, and it was found that solubility increases with temperature . Thermodynamic models were applied to correlate the solubility data and calculate properties such as Gibbs energy, enthalpy, and entropy of the solution process, indicating that the dissolution of similar compounds is endothermic . These properties are important for understanding the behavior of the compound under different conditions and can inform its potential applications.

科学研究应用

帕金森病中的成像剂

- (Wang et al., 2017)讨论了与(3-氨基-2-羟基苯基)(吗啉基)甲酮相关的化合物,用于合成PET成像剂,用于成像帕金森病中的LRRK2酶。

抗肿瘤活性

- (Tang & Fu, 2018)的研究合成了与(3-氨基-2-羟基苯基)(吗啉基)甲酮相关的化合物,对癌细胞系具有明显的抑制作用。

合成不寻常的吗啉酮杂环化合物

- (Phillips, Reynolds & Scheidt, 2008)报告了合成不寻常的吗啉酮杂环化合物,这个过程与所讨论的化合物相关,突显了它在创造新颖化学结构中的相关性。

合成多样的有机化合物

- (Bakare, John, Butcher & Zalkow, 2005)合成了涉及吗啉环的化合物,类似于(3-氨基-2-羟基苯基)(吗啉基)甲酮,展示了它在合成多样的有机化合物中的用途。

抗氧化性质

- Çetinkaya, Göçer, Menzek & Gülçin, 2012的研究关于相关化合物的衍生物展示了有效的抗氧化能力,暗示了(3-氨基-2-羟基苯基)(吗啉基)甲酮在这一领域的潜在应用。

光诱导分子内重排

- (Jing, He, Wang, Zhang, Cheng, Liang & Zhang, 2018)开发了涉及光诱导分子内重排的方法,这个过程可能适用于类似(3-氨基-2-羟基苯基)(吗啉基)甲酮的化合物。

安全和危害

属性

IUPAC Name |

(3-amino-2-hydroxyphenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9-3-1-2-8(10(9)14)11(15)13-4-6-16-7-5-13/h1-3,14H,4-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRMNMSTKLOZNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C(=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496664 |

Source

|

| Record name | (3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66952-81-6 |

Source

|

| Record name | (3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)